Regioisomeric Differentiation: 3-Carboxylate vs. 5-Carboxylate Pyrido[2,3-d]pyridazine – Impact on Derivatization Chemistry and Biological Target Space
The target compound bears a carboxylate group at the 3-position of the pyridazine ring, whereas the majority of biologically characterised pyrido[2,3-d]pyridazine carboxylic acid derivatives in the patent literature are substituted at the 5-position (e.g., 7,8-dihydro-8-oxo-pyrido[2,3-d]pyridazine-5-carboxylic acid, CAS 13629-38-4) or are 5-ylacetic acid derivatives [1]. The 3-carboxylate regioisomer is the scaffold required for the amino-derivatized pyrido[2,3-d]pyridazine-3-carboxylic acids and esters disclosed in US-4223142, which demonstrates analgesic and anti-inflammatory properties and cAMP-modulating activity [2]. The 5-carboxylate/5-ylacetic acid series, in contrast, is biased toward aldose reductase inhibition (EP-0401981-B1) [1]. The two regioisomers are not synthetically interchangeable: the 3-carboxylate positions the carboxylic acid group para to the pyridine nitrogen, giving a distinct electronic distribution and directing electrophilic substitution differently than the 5-substituted series.
| Evidence Dimension | Regioisomeric position of the carboxylate group on the pyrido[2,3-d]pyridazine core |
|---|---|
| Target Compound Data | Carboxylate (COOK) at the 3-position; scaffold utilized in US-4223142 for amino-derivatized analgesic/anti-inflammatory compounds |
| Comparator Or Baseline | Carboxylic acid at the 5-position (CAS 13629-38-4) or 5-ylacetic acid; scaffold utilized in EP-0401981-B1 for aldose reductase inhibitors |
| Quantified Difference | Qualitative difference in biological target space and derivatization chemistry; no quantitative IC₅₀ or Kᵢ data available for the target compound itself vs. a specific 5-substituted comparator |
| Conditions | Comparative analysis of patent families US-4223142 (3-carboxylate) vs. EP-0401981-B1 (5-ylacetic acid / 5-carboxylate) |
Why This Matters
A medicinal chemistry program targeting the GABA_A receptor, JAK kinase, or analgesic pathways requires the 3-carboxylate scaffold; procurement of the 5-carboxylate regioisomer would yield compounds with an entirely different biological target profile.
- [1] EP-0401981-B1. Pyridazinone derivatives. Mylari BL, Zembrowski WJ. Assignee: Pfizer Inc. Priority date: 1989-05-11. Discloses 7-substituted-8-oxo-7H-pyrido[2,3-d]pyridazine-5-ylacetic acids as aldose reductase inhibitors; establishes the 5-carboxylate/5-ylacetic acid series biological space. View Source
- [2] US-4223142. Amino derivatives of pyrido(2,3-d)pyridazine carboxylic acids and esters. Priority date: 1978-10-02. Claims amino-substituted pyrido[2,3-d]pyridazine-3-carboxylic acids and esters with analgesic, anti-inflammatory, and cAMP-elevating properties. View Source
